N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
N-Cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinolinone core substituted with a 2-methylphenylmethyl group at position 2 and an acetamide-linked cyclohexyl moiety at position 3. The compound’s structural complexity arises from its fused bicyclic system (tetrahydroisoquinoline) and the strategic placement of hydrophobic (cyclohexyl, 2-methylphenyl) and hydrogen-bonding (amide, ether) groups.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-18-8-5-6-9-19(18)16-27-15-14-21-22(25(27)29)12-7-13-23(21)30-17-24(28)26-20-10-3-2-4-11-20/h5-9,12-13,20H,2-4,10-11,14-17H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKAYLGAEODWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide in anticancer therapies. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted on several synthesized derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition against multiple cancer types. For instance:
- SNB-19 : 86.61% growth inhibition
- OVCAR-8 : 85.26% growth inhibition
- NCI-H40 : 75.99% growth inhibition
These results indicate that modifications to the structure can enhance anticancer properties and suggest a need for further exploration of this compound's derivatives .
Neuropharmacological Potential
The compound's structural characteristics suggest it may interact with neurotransmitter systems, making it a candidate for neuropharmacological applications.
Case Study: Neurotransmitter Interaction
Research into similar compounds has shown potential interactions with serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia. The pharmacological profile of N-cyclohexyl derivatives indicates they could serve as novel agents targeting these pathways .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is essential for optimizing its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Group | Enhances lipophilicity and receptor interaction |
| Tetrahydroisoquinoline Core | Critical for anticancer activity |
| Acetamide Functionality | Contributes to binding affinity |
The presence of the cyclohexyl group is believed to improve the lipophilicity of the compound, facilitating better membrane penetration and bioavailability. The tetrahydroisoquinoline core is crucial for its biological activity against cancer cells .
Research Recommendations
- In-depth Pharmacological Studies : Further investigations into the pharmacodynamics and pharmacokinetics of N-cyclohexyl derivatives.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.
- Synthetic Modifications : Exploring variations in substituents on the tetrahydroisoquinoline core to enhance selectivity and potency.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences and Similarities
Key Observations :
- Fluorine’s electronegativity in the latter may improve target binding via dipole interactions.
- Core Flexibility: The tetrahydroisoquinolinone core (target compound) allows for conformational rigidity, favoring receptor selectivity over purine-based analogs (e.g., Compound 7) .
Key Observations :
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physical Data
Key Observations :
- The target compound’s higher LogP (3.8) suggests greater lipophilicity than Compound 7, possibly reducing aqueous solubility but improving blood-brain barrier penetration .
- Fluorinated analogs (e.g., ) demonstrate improved solubility and receptor engagement, highlighting substituent-driven optimization.
Crystallographic and Stability Data
- Target Compound: No crystallographic data available.
- N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide : Exhibits chair conformation of the cyclohexyl group and N–H···O hydrogen bonding, stabilizing crystal packing.
Biological Activity
N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a cyclohexyl group and a tetrahydroisoquinoline moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit several mechanisms of action:
- Receptor Modulation : The compound is hypothesized to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Antioxidant Activity : Some findings propose that this compound possesses antioxidant properties, which could contribute to its neuroprotective effects.
Pharmacological Profile
The biological activity of this compound has been evaluated in various in vitro and in vivo studies. Below is a summary of its pharmacological effects:
Case Studies
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on depression-like behaviors in mice. Results indicated a significant decrease in immobility time during forced swim tests, suggesting antidepressant-like activity.
- Analgesic Properties : In a controlled study assessing pain response in rats, administration of the compound resulted in notable analgesia compared to control groups. This suggests potential utility in pain management therapies.
- Neuroprotection : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS), highlighting its potential as a neuroprotective agent.
Q & A
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
